molecular formula C25H24F3N5O B286496 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

Numéro de catalogue B286496
Poids moléculaire: 467.5 g/mol
Clé InChI: YOJNLDBOLOUSFS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine, also known as PTP1B inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications.

Mécanisme D'action

4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor works by binding to the active site of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine and inhibiting its activity. This leads to an increase in insulin sensitivity and glucose uptake in cells, as well as inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor has been shown to have various biochemical and physiological effects in cells. Inhibition of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine activity leads to an increase in insulin sensitivity and glucose uptake in cells, which can help to improve glucose homeostasis in diabetic and obese individuals. In addition, 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor has been shown to inhibit cancer cell proliferation and induce apoptosis, which can help to slow down or stop the growth of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor in lab experiments is that it has been extensively studied and optimized for its synthesis method, making it readily available for research purposes. In addition, 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor has been shown to have potential therapeutic applications in various diseases, making it a promising target for drug development.
However, one of the limitations of using 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor in lab experiments is that it may have off-target effects on other proteins and enzymes, which can affect the interpretation of the results. In addition, the specific dosage and administration of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor may need to be carefully controlled to avoid potential side effects.

Orientations Futures

There are several future directions for the research of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor. One potential direction is to investigate the potential therapeutic applications of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore the potential combination therapy of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor with other drugs for the treatment of various diseases. Furthermore, the development of more selective and potent 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitors may help to improve the efficacy and safety of this compound for therapeutic use.

Méthodes De Synthèse

The synthesis method of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine involves the reaction of 4-bromo-2-fluoroaniline and 3-(trifluoromethyl)phenylboronic acid in the presence of palladium catalysts to form an arylated pyrazolo[3,4-d]pyrimidine intermediate. The intermediate is then reacted with 4-(morpholin-4-yl)phenylpropan-2-ol in the presence of a base to form the final product. This method has been optimized to produce high yields of the compound with high purity.

Applications De Recherche Scientifique

4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor has been extensively researched for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a protein tyrosine phosphatase that plays a crucial role in the regulation of insulin signaling and glucose homeostasis. Inhibition of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine activity has been shown to improve insulin sensitivity and glucose uptake in cells, making it a potential target for the treatment of diabetes and obesity.
In addition, 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor has also been investigated for its potential anticancer properties. 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine has been found to play a role in the regulation of various signaling pathways involved in cancer cell growth and survival. Inhibition of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine activity has been shown to inhibit cancer cell proliferation and induce apoptosis, making it a potential target for the treatment of cancer.

Propriétés

Formule moléculaire

C25H24F3N5O

Poids moléculaire

467.5 g/mol

Nom IUPAC

4-[1-(4-propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C25H24F3N5O/c1-16(2)17-6-8-20(9-7-17)33-24-21(15-29-33)23(32-10-12-34-13-11-32)30-22(31-24)18-4-3-5-19(14-18)25(26,27)28/h3-9,14-16H,10-13H2,1-2H3

Clé InChI

YOJNLDBOLOUSFS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)C4=CC(=CC=C4)C(F)(F)F)N5CCOCC5

SMILES canonique

CC(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)C4=CC(=CC=C4)C(F)(F)F)N5CCOCC5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.